molecular formula C14H29N3O6S B1678042 Pramiracetam sulfate CAS No. 72869-16-0

Pramiracetam sulfate

Cat. No.: B1678042
CAS No.: 72869-16-0
M. Wt: 367.46 g/mol
InChI Key: ACSROKXFXFNERX-UHFFFAOYSA-N
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Description

Pramiracetam sulfate is a nootropic compound belonging to the racetam family of cognitive enhancers. It was initially synthesized by scientists at Parke-Davis in the late 1970s. This compound is known for its potential to enhance cognitive functions, particularly memory and learning. It is marketed under various trade names such as Pramistar and is used in some European countries for treating cognitive impairments .

Biochemical Analysis

Biochemical Properties

Pramiracetam sulfate plays a significant role in biochemical reactions within the brain. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with the neurotransmitter acetylcholine. This compound enhances the uptake of choline into neurons, which in turn increases the synthesis and release of acetylcholine . This interaction is crucial for improving cognitive functions such as memory and learning. Additionally, this compound has been shown to influence the activity of certain receptors in the brain, including the NMDA receptors, which are involved in synaptic plasticity and memory formation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound enhances the release of neurotransmitters, particularly acetylcholine, which is essential for cognitive functions . This compound also influences cell signaling pathways, leading to improved synaptic plasticity and memory formation. This compound has been observed to increase the density of acetylcholine receptors in the hippocampus, a brain region critical for memory processing . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to high-affinity choline uptake sites, enhancing the uptake of choline into neurons . This increased choline availability leads to elevated acetylcholine synthesis and release, which is crucial for cognitive enhancement. This compound also modulates the activity of NMDA receptors, promoting synaptic plasticity and memory formation . Additionally, this compound has been shown to influence the expression of genes involved in neuroprotection and synaptic plasticity, further contributing to its cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is known for its stability and long-lasting effects. Studies have shown that this compound can improve cognitive functions within hours of administration, with effects lasting for several hours . Long-term studies have demonstrated that continuous administration of this compound leads to sustained cognitive improvements and neuroprotection . The compound’s stability and resistance to degradation make it a reliable option for long-term cognitive enhancement .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly improve cognitive functions without causing adverse effects . High doses of this compound may lead to toxic effects, including neurotoxicity and behavioral changes . It is essential to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the brain. The primary metabolic pathway of this compound involves its conversion to active metabolites that exert cognitive-enhancing effects . These metabolites interact with enzymes and cofactors involved in neurotransmitter synthesis and release, further enhancing cognitive functions . This compound also influences metabolic flux by increasing the availability of choline, which is a precursor for acetylcholine synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is readily absorbed into the bloodstream and crosses the blood-brain barrier to reach the brain . Within the brain, this compound interacts with transporters and binding proteins that facilitate its distribution to different brain regions . The compound’s ability to cross the blood-brain barrier and its efficient distribution within the brain contribute to its cognitive-enhancing effects .

Subcellular Localization

This compound exhibits specific subcellular localization within neurons. The compound is primarily localized in the synaptic vesicles, where it enhances the release of neurotransmitters . This compound also accumulates in the hippocampus, a brain region critical for memory processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within neurons . This localization is essential for this compound’s activity and function in enhancing cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pramiracetam sulfate involves several steps. One common method includes the condensation reaction of pyrrolidone ethyl acetate with N,N-diisopropylethanolamine. This reaction is followed by chlorination and ammonolysis to obtain the intermediate N,N-diisopropylethylamine . The final product is obtained through a series of purification steps, including dissolving, filtering, re-dissolving, extracting, refluxing, freezing, and suction-filtering .

Industrial Production Methods

For large-scale production, the process involves similar steps but is optimized for higher yield and purity. The method includes condensation, chlorination, and ammonolysis reactions, followed by purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Pramiracetam sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pramiracetam compounds .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSROKXFXFNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68497-62-1 (Parent)
Record name Pramiracetam sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50223166
Record name Pramiracetam sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72869-16-0
Record name Pramiracetam sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiracetam sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIRACETAM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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